3-(1H-pyrazol-1-ylmethyl)benzaldehyde
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Overview
Description
3-(1H-pyrazol-1-ylmethyl)benzaldehyde is an organic compound with the molecular formula C11H10N2O. It is characterized by the presence of a benzaldehyde group attached to a pyrazole ring via a methylene bridge.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1H-pyrazol-1-ylmethyl)benzaldehyde typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-dicarbonyl compound under acidic or basic conditions.
Attachment of the Methylene Bridge: The pyrazole ring is then reacted with a suitable alkylating agent, such as chloromethylbenzene, in the presence of a base to form the pyrazol-1-ylmethyl intermediate.
Introduction of the Benzaldehyde Group: The final step involves the oxidation of the intermediate to introduce the benzaldehyde group. This can be achieved using oxidizing agents such as pyridinium chlorochromate (PCC) or manganese dioxide (MnO2).
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
3-(1H-pyrazol-1-ylmethyl)benzaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The pyrazole ring can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Nitrating agents (e.g., nitric acid), halogenating agents (e.g., bromine)
Major Products Formed
Oxidation: 3-(1H-pyrazol-1-ylmethyl)benzoic acid
Reduction: 3-(1H-pyrazol-1-ylmethyl)benzyl alcohol
Substitution: Various substituted derivatives of the pyrazole ring
Scientific Research Applications
3-(1H-pyrazol-1-ylmethyl)benzaldehyde has several scientific research applications:
Medicinal Chemistry: It is used as a building block in the synthesis of potential pharmaceutical agents, particularly those targeting neurological and inflammatory diseases.
Materials Science: The compound is utilized in the development of novel materials with specific electronic and optical properties.
Biological Research: It serves as a probe in biochemical assays to study enzyme activity and protein interactions.
Industrial Applications: The compound is employed in the synthesis of specialty chemicals and intermediates for various industrial processes
Mechanism of Action
The mechanism of action of 3-(1H-pyrazol-1-ylmethyl)benzaldehyde depends on its specific application. In medicinal chemistry, it may act by interacting with specific molecular targets, such as enzymes or receptors, to modulate their activity. The pyrazole ring can engage in hydrogen bonding and π-π interactions, which are crucial for its binding affinity and specificity. The benzaldehyde group can undergo reversible reactions, such as Schiff base formation, which further contributes to its biological activity .
Comparison with Similar Compounds
Similar Compounds
- 3-(1H-pyrazol-1-ylmethyl)benzoic acid
- 3-(1H-pyrazol-1-ylmethyl)benzyl alcohol
- 3-(1H-pyrazol-1-ylmethyl)benzene
Uniqueness
3-(1H-pyrazol-1-ylmethyl)benzaldehyde is unique due to the presence of both the pyrazole ring and the benzaldehyde group, which confer distinct chemical reactivity and biological activity. The methylene bridge connecting these two functional groups allows for versatile modifications, making it a valuable intermediate in synthetic chemistry .
Properties
IUPAC Name |
3-(pyrazol-1-ylmethyl)benzaldehyde |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N2O/c14-9-11-4-1-3-10(7-11)8-13-6-2-5-12-13/h1-7,9H,8H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VKSSMLBTEXYZDT-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C=O)CN2C=CC=N2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40594630 |
Source
|
Record name | 3-[(1H-Pyrazol-1-yl)methyl]benzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40594630 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
186.21 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
78425-11-3 |
Source
|
Record name | 3-[(1H-Pyrazol-1-yl)methyl]benzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40594630 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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